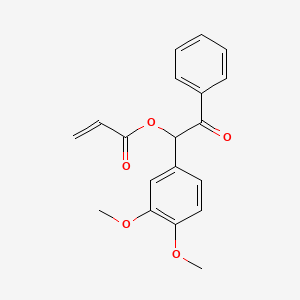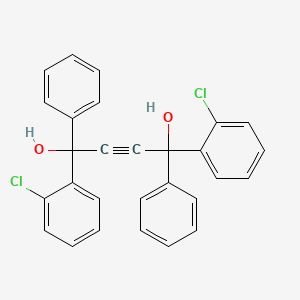
N,N-Diethyl-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-oxobutanamide is an organic compound belonging to the amide family. It is characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom, which is further substituted with two ethyl groups. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing N,N-Diethyl-4-oxobutanamide involves the direct condensation of carboxylic acids with amines. One such method includes the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C. This reaction yields the corresponding amide with high purity and moderate to excellent yields .
Another approach involves the activation of the carboxylic function by converting carboxylic acids into acid chlorides, which are then coupled with the appropriate amine to yield the amide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale condensation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysis, such as boronic acids and esters, is also common in industrial processes due to their low environmental impact .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted amides and derivatives
Scientific Research Applications
N,N-Diethyl-4-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The carbonyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups provide hydrophobic interactions that can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethylacetamide
- N,N-Diethylbenzamide
- N,N-Diethyl-3-oxobutanamide
Uniqueness
N,N-Diethyl-4-oxobutanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the carbonyl group and the ethyl substitutions make it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
92442-09-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N,N-diethyl-4-oxobutanamide |
InChI |
InChI=1S/C8H15NO2/c1-3-9(4-2)8(11)6-5-7-10/h7H,3-6H2,1-2H3 |
InChI Key |
PFENCQBZZKKROW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


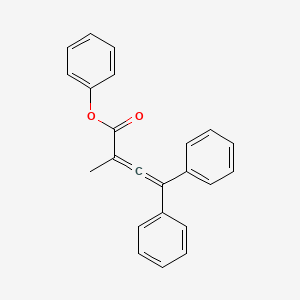
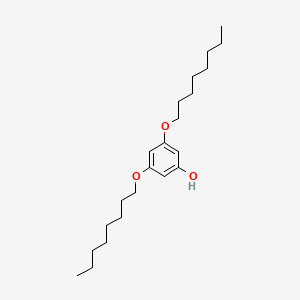
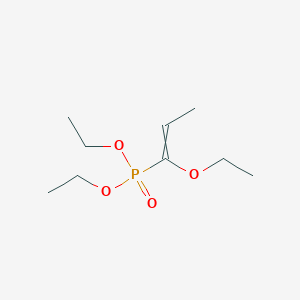
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)


![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)
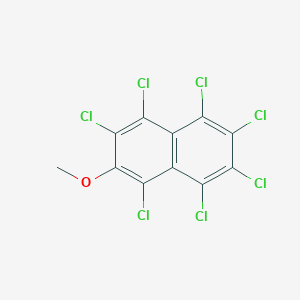
![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)
